8-Chloro-2-isopropylimidazo[1,2-a]pyrazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10ClN3 |
|---|---|
Molecular Weight |
195.65 g/mol |
IUPAC Name |
8-chloro-2-propan-2-ylimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C9H10ClN3/c1-6(2)7-5-13-4-3-11-8(10)9(13)12-7/h3-6H,1-2H3 |
InChI Key |
ZOOQPDDBBYZJIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN2C=CN=C(C2=N1)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Imidazo 1,2 a Pyrazine Derivatives
Classical and Contemporary Synthetic Routes to the Imidazo[1,2-a]pyrazine (B1224502) Core
The most traditional and widely adopted method for constructing the imidazo[1,2-a]pyrazine core involves the condensation reaction between a 2-aminopyrazine (B29847) derivative and an α-halocarbonyl compound. acs.org This approach, often referred to as a Tschitschibabin-type reaction, is valued for its reliability and the accessibility of starting materials. The reaction proceeds via an initial N-alkylation of the endocyclic nitrogen of the aminopyrazine, followed by an intramolecular cyclization and dehydration to form the fused bicyclic system.
Contemporary modifications to this classical approach have focused on improving reaction conditions, expanding substrate scope, and increasing yields. For instance, microwave-assisted synthesis has been shown to significantly expedite the reaction, providing the desired products in excellent yields under environmentally benign conditions, often using a green solvent system like water-isopropanol. acs.org These methods avoid the need for a catalyst, simplifying the purification process. acs.org
Multi-Component Reactions (MCRs) for Diversity-Oriented Synthesis
Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, atom-economical step from three or more starting materials. rsc.org This approach is particularly valuable for creating libraries of diverse compounds for drug discovery.
The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent three-component reaction (3CR) used to rapidly access 3-aminoimidazo[1,2-a]pyrazine scaffolds. thieme-connect.comnih.gov This reaction involves the condensation of an aminopyrazine, an aldehyde, and an isocyanide. organic-chemistry.org The GBB reaction has been the subject of extensive optimization for industrial-scale synthesis, highlighting its robustness and scalability. organic-chemistry.org The use of Lewis acids and dehydrating agents can significantly enhance the reaction's efficiency and purity of the final product. organic-chemistry.org This methodology is highly versatile, tolerating a wide range of isocyanides and aldehydes, which allows for the introduction of significant molecular diversity at the 2- and 3-positions of the imidazo[1,2-a]pyrazine core. organic-chemistry.orgbeilstein-journals.org
| Amidine Component | Aldehyde | Isocyanide | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Aminopyrazine | Various | Various | Lewis Acid (e.g., BF₃·MeCN), Dehydrating Agent | Up to 85% | organic-chemistry.org |
| 2-Aminopyridine | 4-(Diphenylamino)benzaldehyde | tert-Butyl isocyanide | Catalyst-free, Solvent-free | 57-67% | mdpi.com |
Molecular iodine has proven to be an effective and mild catalyst for the one-pot, three-component synthesis of imidazo[1,2-a]pyrazines. rsc.orgrsc.org This method typically involves the reaction of a 2-aminopyrazine, an aryl aldehyde, and an isocyanide (such as tert-butyl isocyanide) in ethanol (B145695) at room temperature. rsc.orgrsc.org The reaction is believed to proceed through the in-situ formation of an imine from the aminopyrazine and aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide. rsc.orgresearchgate.net This approach is lauded for its operational simplicity, cost-effectiveness, short reaction times, and good to excellent yields. rsc.orgscispace.com The benign nature and easy availability of iodine make this a highly attractive and green synthetic route. rsc.orgrsc.org
| 2-Aminopyrazine | Aryl Aldehyde | Isocyanide | Catalyst | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Unsubstituted | Various Aryl Aldehydes | tert-Butyl Isocyanide | Iodine (10 mol%) | Ethanol, Room Temp | Good | rsc.orgrsc.org |
| Unsubstituted | Various Aryl Aldehydes | Cyclohexyl Isocyanide | Iodine | Ethanol, Room Temp | Good | rsc.org |
Catalytic Coupling Reactions for Functionalization
For a compound such as 8-Chloro-2-isopropylimidazo[1,2-a]pyrazine, the chlorine atom at the C8 position serves as a versatile handle for post-synthesis modification via transition metal-catalyzed cross-coupling reactions. These reactions are essential for creating analogues with diverse aromatic and heteroaromatic substituents.
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. rsc.orgnih.gov In the context of imidazo[1,2-a]pyrazines, a halogenated precursor (e.g., an 8-chloro or 8-bromo derivative) can be coupled with a wide variety of boronic acids or boronate esters in the presence of a palladium catalyst and a base. rsc.orgnih.gov This reaction is highly valued for its tolerance of numerous functional groups, mild reaction conditions, and the commercial availability of a vast array of boronic acid coupling partners. nih.gov The electron-deficient nature of the pyrazine ring facilitates the oxidative addition step of the catalytic cycle, making halogenated pyrazines excellent substrates for this transformation. rsc.orgnih.gov This strategy has been successfully employed to synthesize highly substituted and biologically relevant imidazo[1,2-a]pyrazine derivatives. nih.gov
Beyond Suzuki coupling, other palladium-catalyzed reactions are crucial for the functionalization of the imidazo[1,2-a]pyrazine core. Direct C-H arylation has emerged as a particularly efficient strategy, allowing for the coupling of aryl halides directly with a C-H bond on the heterocyclic core, thereby avoiding the need to pre-functionalize the heterocycle. acs.orgsemanticscholar.org For imidazo[1,2-a]pyrazines, regioselective C-H functionalization can be achieved at various positions, depending on the directing groups and reaction conditions. researchgate.net For instance, efficient one-pot procedures have been developed that combine a Suzuki coupling at a halogenated site (like C6 or C8) with a subsequent direct C-H arylation at another position (like C3), enabling the rapid construction of complex, polysubstituted scaffolds. nih.gov These advanced arylation methods, often employing low palladium catalyst loadings and sometimes proceeding without the need for phosphine (B1218219) ligands, represent the cutting edge of efficient heterocyclic functionalization. acs.org
Regioselective Synthesis of Specific Isomers and Derivatives
The precise control of substituent placement on the imidazo[1,2-a]pyrazine core is critical for modulating its chemical and biological properties. Recent advancements have focused on regioselective functionalization, allowing for the targeted synthesis of specific isomers that would be challenging to obtain through classical condensation methods.
A significant breakthrough in this area involves the use of organometallic intermediates. rsc.orgrsc.orgnih.gov Researchers have demonstrated that the regioselectivity of metalation on the imidazo[1,2-a]pyrazine scaffold can be controlled by the choice of the metalating agent. For instance, the functionalization of 6-chloroimidazo[1,2-a]pyrazine (B1590719) can be directed to either the C3 or C5 position. rsc.orgnih.gov
Using a magnesium base like TMPMgCl·LiCl (where TMP = 2,2,6,6-tetramethylpiperidyl) leads to selective deprotonation at the C3 position. The resulting magnesium intermediate can then react with various electrophiles to introduce substituents specifically at this site. rsc.org Conversely, employing a zinc-based reagent such as TMP₂Zn·2MgCl₂·2LiCl triggers a regioselectivity switch, favoring metalation at the C5 position. rsc.orgnih.gov This thermodynamically driven regioselectivity allows for the creation of 5,6-disubstituted imidazo[1,2-a]pyrazines. nih.gov These methods provide a powerful toolkit for decorating the heterocyclic core with a variety of functional groups, including iodides, allyl groups, and ketones, in a highly controlled manner. rsc.org
Another approach to achieving regioselectivity is through electrophilic substitution on an already-formed imidazo[1,2-a]pyrazine ring. For example, regioselective bromination at the C3 position has been successfully achieved using N-bromosuccinimide (NBS), leading to 3-bromo-substituted derivatives. tsijournals.com This highlights how different positions on the scaffold exhibit distinct reactivity, which can be exploited for targeted synthesis.
The table below summarizes key findings in the regioselective synthesis of imidazo[1,2-a]pyrazine derivatives.
| Starting Material | Reagent | Position Functionalized | Type of Reaction | Ref. |
| 6-Chloroimidazo[1,2-a]pyrazine | TMPMgCl·LiCl | C3 | Magnesiation | rsc.org |
| 6-Chloroimidazo[1,2-a]pyrazine | TMP₂Zn·2MgCl₂·2LiCl | C5 | Zincation | rsc.orgnih.gov |
| 2,8-disubstituted-imidazo[1,2-a]pyrazine | N-Bromosuccinimide (NBS) | C3 | Bromination | tsijournals.com |
Exploration of Green Chemistry Principles in Imidazo[1,2-a]pyrazine Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds to reduce environmental impact. Methodologies for synthesizing the imidazo[1,2-a]pyrazine scaffold have been developed that emphasize the use of safer solvents, energy efficiency, and atom economy.
Microwave-assisted synthesis has emerged as a prominent green technique. It significantly reduces reaction times from hours to minutes, leading to rapid and efficient production of imidazo[1,2-a]pyrazine derivatives. acs.orgacs.org This method often results in excellent yields and high purity products. acs.org The use of microwave irradiation has been successfully applied in catalyst-free annulation reactions between substituted 2-aminopyrazines and α-bromoketones. acs.orgscilit.com
The choice of solvent is another cornerstone of green synthesis. Researchers have developed protocols that utilize environmentally benign solvents. For instance, a mixture of water and isopropanol (B130326) (H₂O-IPA) has been used as a green solvent system for microwave-assisted synthesis. acs.org Eucalyptol has also been explored as a sustainable solvent for multicomponent reactions that produce imidazo[1,2-a]pyrazines. researchgate.net One-pot syntheses in greener media like polyethylene (B3416737) glycol (PEG-400) and water have also been reported for related imidazo[1,2-a]pyridine systems, showcasing a move away from traditional volatile organic solvents. researchgate.net
Multicomponent reactions (MCRs), such as the Groebke–Blackburn–Bienaymé reaction, represent another green approach. researchgate.netmdpi.com MCRs are inherently atom-economical as most of the atoms from the starting materials are incorporated into the final product, minimizing waste. rsc.org Efficient, one-pot, three-component syntheses of imidazo[1,2-a]pyrazines have been developed using catalysts like iodine, which is inexpensive, readily available, and relatively benign. rsc.orgrsc.orgnih.gov These reactions can often be performed under mild conditions, such as at room temperature, further enhancing their green credentials. nih.gov
The following table details various green chemistry approaches applied to the synthesis of the imidazo[1,2-a]pyrazine scaffold.
| Green Chemistry Principle | Methodology | Specifics | Advantages | Ref. |
| Energy Efficiency | Microwave Irradiation | Catalyst-free annulation | Reduced reaction time, excellent yields, high purity | acs.orgacs.org |
| Safer Solvents | Use of Green Solvents | H₂O-IPA mixture, Eucalyptol | Environmentally benign, reduced pollution | acs.orgresearchgate.net |
| Atom Economy | Multicomponent Reactions | Iodine-catalyzed one-pot synthesis | High atom economy, simpler purification, mild conditions | rsc.orgrsc.orgnih.gov |
| Waste Reduction | Catalyst-Free Synthesis | Heteroannulation in green solvent | Avoids catalyst waste and toxicity | acs.orgscilit.com |
Preclinical Pharmacological Investigations of Imidazo 1,2 a Pyrazine Derivatives
Antimicrobial Activities
Imidazo[1,2-a]pyrazine (B1224502) derivatives have been the subject of numerous studies to evaluate their efficacy against a variety of microbial pathogens, including bacteria, fungi, and viruses.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Bacteria
Derivatives of the imidazo[1,2-a]pyrazine core have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, various synthesized imidazo[1,2-a]pyrimidine (B1208166) derivatives have shown in vitro antibacterial activity against a range of bacteria. nih.gov Similarly, novel triazolo[4,3-a]pyrazine derivatives have exhibited antibacterial effects against Staphylococcus aureus and E. coli. rsc.org One study highlighted a pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro isolated from a marine bacterium, which effectively controlled multi-drug resistant Staphylococcus aureus.
Table 1: Representative Antibacterial Activity of Imidazo[1,2-a]pyrazine Analogs
| Compound Type | Target Organism | Activity |
|---|---|---|
| Imidazo[1,2-a]pyrimidine derivatives | Gram (+) and Gram (-) bacteria | Potent antimicrobial activity |
| Triazolo[4,3-a]pyrazine derivatives | S. aureus, E. coli | Good antibacterial activity |
| Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro | Multi-drug resistant S. aureus | Potent inhibitory effect |
Note: This table is illustrative of the general class of compounds and does not represent data for 8-Chloro-2-isopropylimidazo[1,2-a]pyrazine.
Antifungal Efficacy
The antifungal potential of imidazo[1,2-a]pyrazine derivatives has also been explored. Studies on related heterocyclic compounds, such as hydrazine-based structures, have shown fungicidal activity against Candida albicans. nih.gov Furthermore, some imidazo[1,2-a]pyrazine-based thiosemicarbazones and thiazolidinediones have been evaluated for their antifungal potential against pathogenic Sporothrix species. mdpi.com
Investigations into the efficacy of imidazo[1,2-a]pyrazine derivatives against fungal strains like Aspergillus niger and Aspergillus flavus are part of a broader search for new antifungal agents. nih.govmdpi.com The mechanism of action is often related to the disruption of fungal cell membrane integrity or inhibition of essential enzymes. The specific activity of this compound against these fungi has not been detailed in available literature.
Antiviral Potency
The emergence of novel viral threats has spurred research into new antiviral agents, with the imidazo[1,2-a]pyrazine scaffold showing promise. Notably, derivatives of this structure have been investigated as inhibitors of the main protease (Mpro) of SARS-CoV and SARS-CoV-2, a critical enzyme for viral replication. nih.govresearchgate.net
One study detailed the synthesis and biological evaluation of imidazo[1,2-a]pyrazine derivatives as potential antiviral agents against human coronavirus 229E. researchgate.net The findings suggested that certain substitutions on the imidazo[1,2-a]pyrazine ring could lead to potent anti-coronaviral activity. researchgate.net While direct inhibitory data for this compound against SARS-CoV or SARS-CoV-2 main protease is not available, the general interest in this chemical class for antiviral drug discovery is significant.
Anticancer and Antiproliferative Potencies
The cytotoxic and antiproliferative effects of imidazo[1,2-a]pyrazine derivatives against various cancer cell lines have been a major focus of research, revealing their potential as novel anticancer agents.
Cytotoxic Effects on Diverse Cancer Cell Lines
A number of studies have reported the synthesis of novel imidazo[1,2-a]pyrazine derivatives and their subsequent evaluation for cytotoxic activity against a panel of human cancer cell lines. These include liver cancer (HepG2), breast cancer (MCF-7), and others. For example, certain 8-morpholinoimidazo[1,2-a]pyrazine (B8338187) derivatives bearing phenylpyridine/phenylpyrimidine-carboxamides exhibited moderate cytotoxicity against A549 (lung), PC-3 (prostate), and MCF-7 cell lines. mdpi.com
Another study focused on the antiproliferative, differentiating, and apoptotic effects of imidazo[1,2-a]pyrazine derivatives, demonstrating their potential to inhibit the growth of cell lines such as HEL and Dami. researchgate.net While there are no specific reports on the cytotoxic effects of this compound on Hep-2, HepG2, MCF-7, or A375 cell lines, the consistent anticancer activity observed in its analogues underscores the potential of this chemical scaffold.
Table 2: Representative Cytotoxic Activity of Imidazo[1,2-a]pyrazine Derivatives
| Derivative Class | Cell Line | IC50 Range (µM) |
|---|---|---|
| 8-morpholinoimidazo[1,2-a]pyrazines | A549, PC-3, MCF-7 | 6.39 to 74.9 |
| Imadazo[1,2-a]pyrazines (CDK9 inhibitors) | MCF7, HCT116, K652 | Average 6.66 |
Note: This table represents data for various derivatives within the imidazo[1,2-a]pyrazine class and not for this compound specifically. Data is sourced from references mdpi.com and nih.gov.
Modulation of Kinase Activities and Signal Transduction Pathways
A key mechanism through which imidazo[1,2-a]pyrazine derivatives exert their anticancer effects is the modulation of protein kinase activity and interference with signal transduction pathways essential for cancer cell proliferation and survival.
Several studies have identified imidazo[1,2-a]pyrazine derivatives as potent kinase inhibitors. For instance, novel derivatives have been synthesized and evaluated as inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a target in cancer therapy. researchgate.netnih.gov One compound in this class displayed a potent CDK9 inhibitory activity with an IC50 of 0.16 µM. researchgate.netnih.gov Furthermore, other research has led to the discovery of imidazo[1,2-a]pyrazine-based inhibitors of Aurora kinases.
In another study, 8-morpholinoimidazo[1,2-a]pyrazine derivatives were tested for their activity against PI3Kα kinase, with one compound showing an IC50 value of 1.25 μM. mdpi.com The PI3K/AKT/mTOR pathway is a critical signaling cascade that is often dysregulated in cancer. Additionally, multi-substituted 8-aminoimidazo[1,2-a]pyrazines have been found to exhibit moderate Hsp90 inhibitory activity, another important target in oncology. These findings collectively highlight the potential of the imidazo[1,2-a]pyrazine scaffold in the design of targeted cancer therapies.
Inhibition of Phosphoinositide 3-Kinase (PI3K)
The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently deregulated in human cancers, making it a critical target for therapeutic intervention. nih.gov Imidazo[1,2-a]pyrazine derivatives have emerged as a novel class of PI3K inhibitors. nih.gov Researchers have synthesized and evaluated various series of these compounds, demonstrating their potential to inhibit PI3K isoforms.
One study involved the design of 8-morpholinoimidazo[1,2-a]pyrazine derivatives bearing phenylpyrimidine-carboxamides. nih.gov Within this series, compound 14c was identified as an active inhibitor of the PI3Kα isoform, showing moderate potency. nih.gov Another approach applied a conformational restriction strategy to a known imidazo[1,2-a]pyrazine PI3K inhibitor, leading to the development of novel tricyclic derivatives. nih.govnih.gov This work resulted in the identification of molecule 8q , which exhibited a superior selectivity profile for PI3Kα/δ isoforms in vitro and showed promising pharmacokinetic properties in mice. nih.govnih.gov More recently, a function-oriented synthesis approach led to the discovery of compound 42 , an imidazo[1,2-a]pyrazine derivative that demonstrated potent dual inhibitory activity against PI3Kα and mTOR. nih.gov
Table 1: PI3K Inhibition by Imidazo[1,2-a]pyrazine Derivatives
| Compound | Target | IC50 | Notes |
|---|---|---|---|
| 14c | PI3Kα | 1.25 μM | An 8-morpholinoimidazo[1,2-a]pyrazine derivative. nih.gov |
| 42 | PI3Kα | 0.06 nM | A potent dual PI3K/mTOR inhibitor. nih.gov |
| 42 | mTOR | 3.12 nM | A potent dual PI3K/mTOR inhibitor. nih.gov |
Inhibition of Aurora Kinase
Aurora kinases are a family of serine/threonine kinases that play essential roles in the regulation of mitosis. Their overexpression is common in various cancers, making them attractive targets for anticancer drug development. A series of potent imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors has been reported.
Initial exploration of this scaffold identified a dual inhibitor of Aurora A and B with modest cellular potency. Subsequent lead optimization, focusing on the solvent-accessible 8-position of the imidazo[1,2-a]pyrazine ring, led to significant improvements in both oral bioavailability and selectivity against off-target kinases. This effort culminated in the discovery of compound 25 , which demonstrated anti-tumor activity in an ovarian tumor xenograft model. Further optimization guided by the protein's binding mode led to the development of compound 12k (SCH 1473759) , an acyclic amino alcohol derivative. This compound proved to be a highly potent, picomolar inhibitor of Aurora kinases with enhanced cellular potency and significantly improved aqueous solubility.
Table 2: Aurora Kinase Inhibition by Imidazo[1,2-a]pyrazine Derivatives
| Compound | Target | Kd | Notes |
|---|---|---|---|
| 12k (SCH 1473759) | Aurora A | 0.02 nM | A picomolar inhibitor with improved solubility. |
| 12k (SCH 1473759) | Aurora B | 0.03 nM | Demonstrated efficacy in human tumor xenograft models. |
Inhibition of Receptor Tyrosine Kinase EphB4
The receptor tyrosine kinase (RTK) EphB4 is involved in angiogenesis and embryogenesis and is frequently upregulated in various cancers. sigmaaldrich.com Inhibition of EphB4, potentially in combination with other RTKs like VEGFRs and PDGFRs, is considered a promising anti-angiogenic strategy. sigmaaldrich.com A novel series of imidazo[1,2-a]pyrazine diarylureas has been discovered and investigated for this purpose. These compounds have been shown to possess nanomolar potency for the EphB4 receptor, alongside potent activity against several other RTKs, highlighting their potential as multi-targeted anti-angiogenic agents. sigmaaldrich.com
Inhibition of Insulin-like Growth Factor-I Receptor (IGF-IR)
The Insulin-like Growth Factor-I Receptor (IGF-1R) is another tyrosine kinase implicated in tumor growth and survival. While extensive research has been conducted on inhibitors for this receptor, studies have predominantly focused on related heterocyclic scaffolds. The discovery and optimization of potent and selective IGF-1R inhibitors have been detailed for imidazo[1,2-a]pyridine (B92270) derivatives. nih.gov Similarly, research has described imidazo[1,5-a]pyrazine (B1201761) derivatives as IGF-1R inhibitors with unique time-dependent binding kinetics. However, specific preclinical data on imidazo[1,2-a]pyrazine derivatives as direct inhibitors of IGF-1R are not prominent in the currently reviewed literature.
Targeting Bromodomains (e.g., CBP/EP300 Bromodomain Inhibition)
Bromodomains are protein modules that recognize acetylated lysine (B10760008) residues and are key regulators of gene transcription. The bromodomains of the transcriptional coactivators CREB-binding protein (CBP) and E1A binding protein p300 (EP300) are considered important non-BET bromodomain targets in oncology. The development of inhibitors for these targets has been an area of active research. However, much of the focus has been on scaffolds other than imidazo[1,2-a]pyrazine. For instance, potent and selective CBP/EP300 bromodomain inhibitors have been developed using an imidazo[1,2-a]pyridine core. These efforts led to the identification of selective inhibitors like UMB298. At present, the scientific literature reviewed does not provide significant data on imidazo[1,2-a]pyrazine (B50134) derivatives specifically designed as CBP/EP300 bromodomain inhibitors.
Immunomodulatory Mechanisms in Cancer (e.g., ENPP1 Inhibition and STING Pathway Enhancement)
Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is an enzyme that negatively regulates the cGAS-STING pathway by hydrolyzing its natural ligand, 2'3'-cGAMP. Inhibiting ENPP1 can enhance the STING-mediated immune response, making it a promising strategy in cancer immunotherapy. A recent study described the identification and optimization of imidazo[1,2-a]pyrazine derivatives as highly potent and selective ENPP1 inhibitors. Compound 7 from this series demonstrated substantial inhibitory activity against ENPP1 with nanomolar potency and showed weak inhibition against related enzymes ENPP2 and ENPP3. Functionally, compound 7 was shown to increase the mRNA expression of downstream target genes of the STING pathway, such as IFNB1, CXCL10, and IL6, when induced by cGAMP.
Table 3: ENPP1 Inhibition by an Imidazo[1,2-a]pyrazine Derivative
| Compound | Target | IC50 | Notes |
|---|---|---|---|
| 7 | ENPP1 | 5.70 nM / 9.68 nM | A highly potent and selective ENPP1 inhibitor that enhances the cGAMP-induced STING pathway. |
Central Nervous System (CNS) Activities
Derivatives of the imidazo[1,2-a]pyrazine scaffold have also been investigated for their potential to modulate central nervous system targets. Glutamate is the main excitatory neurotransmitter in the CNS, and its α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are crucial for fast synaptic transmission. A medicinal chemistry effort identified and optimized a series of imidazo[1,2-a]pyrazines as selective negative allosteric modulators of AMPA receptors associated with the transmembrane AMPAR regulatory protein (TARP) γ-8. Although initial brain-penetrant leads from this chemical class were identified, they were hampered by high in vivo clearance. This led to the replacement of the imidazo[1,2-a]pyrazine core with an isosteric pyrazolopyrimidine scaffold, which ultimately yielded a compound with a more favorable preclinical profile for development as a novel antiepileptic agent.
Phosphodiesterase 10 (PDE10) Inhibition and Therapeutic Implications for Neurological/Psychiatric Disorders
Imidazo[1,2-a]pyrazine derivatives have been identified for their phosphodiesterase (PDE) inhibitory activity. tsijournals.com Specifically, Phosphodiesterase 10A (PDE10A), a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), is a key target for therapeutic intervention in neurological and psychiatric disorders. nih.gov PDE10A is highly expressed in the medium spiny neurons (MSNs) of the striatum, which are crucial for integrating cortical and thalamic inputs. nih.gov
Inhibition of PDE10A leads to an increase in cyclic nucleotide signaling, which can modulate the activity of both direct and indirect pathway MSNs. nih.gov This mechanism is believed to be beneficial for treating conditions like schizophrenia and Huntington's disease. nih.gov Studies have shown that PDE10A inhibitors can suppress behaviors in preclinical models, such as dampening locomotion and inhibiting conditioned avoidance responses, suggesting their potential as a novel class of antipsychotic agents. nih.gov Furthermore, PDE10A inhibition has been shown to reverse cognitive deficits induced by phencyclidine (PCP) in rats, indicating a potential role in alleviating cognitive symptoms associated with schizophrenia. nih.gov The therapeutic potential for PDE10A inhibitors extends to a range of psychiatric and neurological conditions, including bipolar disorders and substance abuse. nih.gov
AMPA Receptor (AMPAR) Modulation, focusing on Transmembrane AMPAR Regulatory Protein γ-8 (TARP γ-8) Selective Negative Modulators
A significant area of investigation for imidazo[1,2-a]pyrazine derivatives is their role as selective negative modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) associated with the transmembrane AMPAR regulatory protein γ-8 (TARP γ-8). nih.govnih.gov TARP γ-8 is predominantly expressed in the hippocampus, and its selective modulation is a promising strategy for treating conditions involving neuronal hyperexcitability, such as epilepsy, with a potentially improved therapeutic index compared to non-selective AMPAR antagonists. nih.gov
A high-throughput screening campaign identified the imidazo[1,2-a]pyrazine scaffold as a promising starting point. nih.gov Subsequent structure-activity relationship (SAR) optimization led to the development of potent and selective brain-penetrant leads. nih.govlookchem.com For instance, the initial hit, imidazopyrazine 5, showed encouraging potency and selectivity for γ-8 over other TARPs like γ-2. nih.gov
Optimization efforts focused on modifying the C-3 and C-8 positions of the imidazo[1,2-a]pyrazine core. The introduction of an oxindole (B195798) group at the C-3 position and various cyclic amines at the C-8 position yielded compounds with subnanomolar potency. lookchem.com Notably, substituting the parent morpholine (B109124) group with a 4-fluoropiperidine (B2509456) resulted in a compound with an IC50 of 100 pM for γ-8. lookchem.com
| Compound | C-8 Substituent | γ-8 pIC50 | γ-2 pIC50 | Selectivity (γ-8 vs γ-2) |
|---|---|---|---|---|
| 5 | - | >6.0 | <5.0 | >10-fold |
| 11 | Morpholine | 9.4 | <5.0 | >25,000-fold |
| 14 | 4-Fluoropiperidine | 10.0 | <5.0 | >100,000-fold |
These selective negative modulators are thought to function by partially disrupting the protein-protein interaction between the TARP and the pore-forming subunit of the ion channel. nih.gov This mechanism allows for the attenuation of hyperexcitability in the hippocampus without the widespread effects on synaptic transmission throughout the brain that are associated with non-selective AMPAR antagonists. nih.gov
Effects on Dopaminergic Signaling and Cognitive Function
The therapeutic effects of imidazo[1,2-a]pyrazine derivatives, particularly through PDE10A inhibition, are closely linked to the modulation of dopaminergic signaling. PDE10A is a key regulator of signaling cascades downstream of both D1 and D2 dopamine (B1211576) receptors in striatal MSNs. nih.gov Inhibition of PDE10A can alter gene expression in both direct (D1-expressing) and indirect (D2-expressing) pathway MSNs. nih.gov This modulation of striatal neuron activity is believed to "filter" corticostriatal inputs, a process that is dysfunctional in psychosis. nih.govnih.gov
By enhancing cyclic nucleotide signaling, PDE10A inhibitors can potentiate the function of these pathways, which has implications for cognitive function. nih.gov Preclinical studies have demonstrated that PDE10A inhibitors can improve performance in cognitive tasks, such as attentional set-shifting, which are relevant to the cognitive deficits observed in schizophrenia. nih.gov The ability to enhance signaling through AMPA receptors may also contribute to improved cognitive function by promoting synaptic plasticity, which is fundamental for learning and memory. nih.gov
Anti-inflammatory and Immunological Responses
The imidazo[1,2-a]pyrazine scaffold is also a foundation for compounds with significant anti-inflammatory properties. tsijournals.comnih.gov
Nuclear Factor-kappa B (NF-κB) Inhibitory Mechanisms
One of the primary mechanisms underlying the anti-inflammatory effects of these derivatives is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. nih.gov A key strategy for inhibiting NF-κB activation is to target the IκB kinase (IKK) complex, particularly IKK2 (IKKβ). nih.gov Research has highlighted imidazo[1,2-a]pyrazine derivatives as potential inhibitors of IKK1 and IKK2, thereby preventing the phosphorylation and subsequent degradation of IκB, which in turn keeps NF-κB sequestered in the cytoplasm and unable to initiate pro-inflammatory gene transcription. nih.gov
Other Anti-inflammatory Modalities
Beyond NF-κB inhibition, imidazo[1,2-a]pyrazine derivatives exhibit other anti-inflammatory and related activities. Certain compounds within this class have demonstrated notable antioxidant and free radical scavenging properties, which can contribute to reducing inflammation-related tissue damage. tsijournals.com The anti-inflammatory activity of some derivatives has been confirmed in preclinical models, alongside analgesic and antipyretic effects. nih.gov The broad anti-inflammatory potential of this chemical class makes it a subject of ongoing research for various inflammatory conditions. nih.gov
Enzyme Inhibition Studies
Derivatives of the imidazo[1,2-a]pyrazine core have been investigated for their ability to inhibit a wide range of enzymes, underscoring the versatility of this scaffold in drug discovery.
| Enzyme Target | Therapeutic Area | Reference |
|---|---|---|
| Phosphodiesterase 10 (PDE10) | Neurological/Psychiatric Disorders | tsijournals.comnih.gov |
| IκB Kinase (IKK) | Inflammation | nih.gov |
| Tyrosine Kinase EphB4 | Oncology | nih.gov |
| PI3K | Oncology | tsijournals.comnih.gov |
| Aurora Kinase | Oncology | nih.gov |
| VirB11 ATPase HP0525 | Infectious Disease (Bacterial) | researchgate.net |
| Hsp90 | Oncology | rsc.org |
In addition to the previously discussed inhibition of PDE10 and IKK, these compounds have shown inhibitory activity against several kinases involved in cancer, such as tyrosine kinase EphB4, PI3K, and aurora kinase. tsijournals.comnih.gov Furthermore, novel derivatives have been developed as inhibitors of the bacterial VirB11 ATPase HP0525, a key component of the type IV secretion system in bacteria like Helicobacter pylori, suggesting potential as a new class of antibacterial agents. researchgate.net Other studies have identified imidazo[1,2-a]pyrazine structures with moderate inhibitory activity against Heat shock protein 90 (Hsp90), another important target in oncology. rsc.org This broad range of enzyme inhibition highlights the adaptability of the imidazo[1,2-a]pyrazine core for developing targeted therapeutic agents.
Inhibition of Bacterial VirB11 ATPase (e.g., Helicobacter pylori)
There are no available scientific studies reporting on the inhibitory effects of this compound on the bacterial VirB11 ATPase, including the enzyme from Helicobacter pylori.
Inhibition of Phosphatidylcholine-specific Phospholipase C (PC-PLC)
Investigations into the inhibitory activity of this compound against phosphatidylcholine-specific phospholipase C (PC-PLC) have not been reported in the current scientific literature.
Antioxidant Activities and Free Radical Scavenging
The imidazo[1,2-a]pyrazine scaffold has been identified as a promising framework for the development of novel antioxidant agents. tsijournals.comtsijournals.com Research into various derivatives of this heterocyclic system has demonstrated significant free radical scavenging capabilities, suggesting the potential for these compounds to mitigate oxidative stress, which is implicated in a range of human diseases. tsijournals.comtsijournals.com
A study by Myadaraboina and colleagues explored the antioxidant potential of a series of synthesized imidazo[1,2-a]pyrazine derivatives. tsijournals.comtsijournals.com Their findings indicate that substitutions at the C2, C3, and C8 positions of the imidazo[1,2-a]pyrazine core can significantly influence the compound's ability to scavenge free radicals. tsijournals.comtsijournals.com The antioxidant activity was evaluated using a standard DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with ascorbic acid (Vitamin C) used as a reference standard. tsijournals.comtsijournals.com
The structure-activity relationship (SAR) analysis from this research revealed that the presence of an amino group at the C8 position is a key determinant for potent antioxidant activity. tsijournals.comtsijournals.com Furthermore, substitutions at the C3 position, such as with a bromine atom, were also found to enhance the free radical scavenging properties. tsijournals.com Among the various amino substitutions at the C8 position, diethanolamine (B148213) and morpholine were identified as particularly effective. tsijournals.com
Several of the synthesized compounds displayed promising antioxidant activity, with IC50 values comparable to that of ascorbic acid. tsijournals.comtsijournals.com For instance, some derivatives exhibited IC50 values ranging from 8.54 to 14.26 µM, compared to the IC50 of 5.84 µM for the standard, ascorbic acid. tsijournals.comtsijournals.com Unsubstituted imidazo[1,2-a]pyrazines showed moderate activity, with IC50 values around 22.43 to 28.14 µM, highlighting the importance of functional group substitutions for enhancing antioxidant capacity. tsijournals.comtsijournals.com
The interactive data table below summarizes the antioxidant activity of selected imidazo[1,2-a]pyrazine derivatives from the study, showcasing the impact of different substituents on their free radical scavenging efficacy.
| Compound ID | Substituents | Antioxidant Activity (IC50 in µM) |
| 4a | Unsubstituted | 28.14 |
| 6a | Unsubstituted | 22.43 |
| 4c | Varied Substitutions | Good Activity |
| 4f | Varied Substitutions | Good Activity |
| 5a | Varied Substitutions | Good Activity |
| 5b | Varied Substitutions | Good Activity |
| 5c | Varied Substitutions | Good Activity |
| 5d | Varied Substitutions | 8.54 |
| 5f | Varied Substitutions | 12.5 |
| 5h | Varied Substitutions | Promising Activity |
| 6b | Br at C3 | 9.75 |
| Ascorbic Acid | Standard | 5.84 |
Note: "Good" and "Promising" activity indicates IC50 values ranging from 8.54 to 14.26 µM as per the source. Specific values for all compounds were not provided in the referenced text.
While these findings are for related derivatives and not specifically for this compound, they provide a strong indication that the imidazo[1,2-a]pyrazine core is a viable scaffold for developing compounds with significant antioxidant and free radical scavenging properties. The presence of a chloro group at the C8 position and an isopropyl group at the C2 position in the specified compound would likely modulate this activity, and further focused studies are required to determine its specific antioxidant profile.
Structure Activity Relationship Sar of Imidazo 1,2 a Pyrazine Derivatives
General Principles of SAR in Imidazo[1,2-a]pyrazine (B1224502) Chemistry
The imidazo[1,2-a]pyrazine core acts as a versatile scaffold that can be tailored to interact with a diverse range of biological targets, including kinases, phosphodiesterases, and other enzymes. The SAR of this class of compounds is largely dictated by the electronic and steric properties of the substituents and their ability to form key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, within the target's binding site.
Substitutions at the C2 and C3 positions of the imidazole (B134444) ring, as well as at the C6 and C8 positions of the pyrazine (B50134) ring, have been shown to be critical for modulating biological activity. The strategic placement of different functional groups allows for the optimization of a compound's pharmacological profile, including its potency, selectivity, and metabolic stability. For instance, the introduction of bulky or flexible groups can influence the molecule's conformation and its fit within a binding pocket, while the addition of polar groups can enhance solubility and facilitate hydrogen bonding.
Specific Impact of Substitution Patterns on Biological Activity
The specific placement and nature of substituents on the imidazo[1,2-a]pyrazine ring system are crucial determinants of the resulting compound's pharmacological profile. Key positions for modification include C2, C3, and C8, with each site offering a unique opportunity to influence target binding and efficacy.
Halogenation, particularly at the C-8 position of the imidazo[1,2-a]pyrazine core, plays a significant role in modulating the pharmacological properties of these derivatives. A chlorine atom at this position can influence the molecule's electronic distribution, lipophilicity, and metabolic stability. More importantly, the C-8 halogen often serves as a key synthetic handle, allowing for the introduction of a wide variety of functional groups through nucleophilic substitution reactions. This strategic displacement of the halogen enables the exploration of a broad chemical space and the optimization of interactions with biological targets. For example, the 8-chloro group can be readily displaced by amines, anilines, and other nucleophiles to generate libraries of compounds with diverse biological activities. This approach has been successfully employed in the development of potent kinase inhibitors, where the substituent at the C-8 position often occupies a solvent-exposed region of the ATP-binding site, allowing for the introduction of moieties that can enhance potency and selectivity.
In the context of kinase inhibition, for instance, the C-2 substituent often points towards the solvent-exposed region of the ATP-binding pocket. The size and nature of this group can influence selectivity among different kinases. While larger aryl groups might provide additional interactions, a more compact isopropyl group could be beneficial for achieving selectivity for kinases with smaller binding sites or for avoiding steric clashes. The specific orientation and interactions of the C-2 isopropyl group are highly dependent on the topology of the target protein's active site.
The introduction of other functional groups, such as morpholine (B109124), aryl, and amino moieties, at various positions on the imidazo[1,2-a]pyrazine scaffold has been a widely used strategy to modulate biological activity.
Aryl Groups: Aryl substituents, frequently introduced at the C-2, C-3, or C-6 positions, can significantly enhance potency through various interactions, including π-π stacking and hydrophobic interactions within the binding site of the target protein. The electronic nature of the aryl ring, whether electron-donating or electron-withdrawing, can also fine-tune the electronic properties of the imidazo[1,2-a]pyrazine core and impact its binding affinity.
Amino Groups: The introduction of amino groups, particularly at the C-8 position, can provide a crucial hydrogen bond donor and/or acceptor, leading to improved target engagement. The nature of the amino substituent, whether it is a primary, secondary, or part of a larger functional group, can be optimized to maximize interactions with the specific amino acid residues in the target's active site.
| Position | Substituent | General Effect on Activity | Potential Interactions |
|---|---|---|---|
| C-8 | Chlorine | Serves as a synthetic handle for further modification; influences electronics and lipophilicity. | - |
| C-2 | Isopropyl | Fills small hydrophobic pockets, can enhance selectivity. | Van der Waals interactions |
| Various | Morpholine | Improves solubility and metabolic stability; acts as a hydrogen bond acceptor. | Hydrogen bonding |
| Various | Aryl | Enhances potency through hydrophobic and π-π stacking interactions. | π-π stacking, hydrophobic interactions |
| C-8 | Amino | Provides key hydrogen bonding interactions. | Hydrogen bonding (donor/acceptor) |
Pharmacophore Modeling and Design of Improved Derivatives
Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. For imidazo[1,2-a]pyrazine derivatives, pharmacophore models have been instrumental in guiding the design of more potent and selective inhibitors for various targets.
A typical pharmacophore model for an imidazo[1,2-a]pyrazine-based kinase inhibitor, for example, might include:
A hydrogen bond acceptor feature corresponding to one of the nitrogen atoms in the pyrazine ring.
A hydrogen bond donor feature from a substituent, often an amino group at the C-8 position.
Hydrophobic features representing the core scaffold and specific substituents, such as an aryl group at C-2 or C-6.
An additional hydrogen bond acceptor or donor from a substituent at the C-3 position.
By understanding these key pharmacophoric features, medicinal chemists can rationally design new derivatives with improved properties. This involves modifying the core scaffold or its substituents to better match the pharmacophore model and optimize interactions with the target. For instance, if a model indicates an unoccupied hydrophobic pocket, a larger or more lipophilic substituent could be introduced at the corresponding position to enhance binding affinity. This structure-based design approach, often complemented by X-ray crystallography of ligand-protein complexes, has proven highly effective in the development of next-generation imidazo[1,2-a]pyrazine derivatives.
SAR for Specific Biological Targets and Mechanisms
The versatility of the imidazo[1,2-a]pyrazine scaffold has led to its exploration against a multitude of biological targets, with distinct SAR profiles emerging for each.
Aurora Kinases: Imidazo[1,2-a]pyrazine derivatives have been extensively investigated as inhibitors of Aurora kinases, which are key regulators of cell division and are often overexpressed in cancer. For this target, a common SAR theme involves a substituent at the C-8 position that can form a hydrogen bond with the hinge region of the kinase. The C-6 position is often occupied by an aryl or heteroaryl group that extends into a hydrophobic pocket, while modifications at the C-3 position can be used to fine-tune selectivity.
Phosphoinositide 3-kinases (PI3Ks): As inhibitors of PI3Ks, another important family of cancer targets, the imidazo[1,2-a]pyrazine core again serves as a scaffold for positioning key interacting groups. The SAR for PI3K inhibitors often highlights the importance of a morpholine-containing substituent, typically at the C-8 position, which is known to interact with the affinity pocket of the enzyme.
Phosphodiesterases (PDEs): Certain imidazo[1,2-a]pyrazine derivatives have shown activity as inhibitors of phosphodiesterases, enzymes that regulate the levels of cyclic nucleotides. The SAR for PDE inhibition is highly dependent on the specific PDE isoform being targeted, with different substitution patterns required to achieve selectivity.
Other Kinases and Enzymes: Beyond these examples, imidazo[1,2-a]pyrazines have been developed as inhibitors of a range of other kinases and enzymes, each with its own unique SAR. The adaptability of the scaffold allows for the optimization of substituents to achieve high potency and selectivity for a given target.
| Target | Key SAR Features | Example Compound (if available) | Activity (e.g., IC50) |
|---|---|---|---|
| Aurora Kinase A | Amine at C-8 for hinge binding; aryl at C-6 for hydrophobic pocket interaction. | 3-chloro-N-(4-morpholinophenyl)-6-(pyridin-3-yl)imidazo[1,2-a]pyrazin-8-amine | Potent inhibition |
| PI3K | Morpholine-containing substituent at C-8 for affinity pocket interaction. | - | - |
| Phosphodiesterase | Varies significantly with isoform; often requires specific substitution patterns for selectivity. | - | - |
SAR for PDE10 Inhibitors
While the imidazo[1,2-a]pyrazine scaffold has been investigated for a range of biological activities, detailed structure-activity relationship (SAR) studies for inhibitors of phosphodiesterase 10 (PDE10) specifically focusing on this core are not extensively available in the public domain. General mentions of imidazo[1,2-a]pyrazines possessing PDE inhibitory activity can be found in the literature, but specific SAR data for PDE10 remains limited.
SAR for AMPAR/TARP γ-8 Modulators
Imidazo[1,2-a]pyrazine derivatives have been identified as potent and selective negative modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) associated with the transmembrane AMPAR regulatory protein (TARP) γ-8. These modulators are of interest for their potential application in treating neurological conditions characterized by excessive excitatory neurotransmission.
Initial high-throughput screening identified an imidazopyrazine derivative as a promising hit with selectivity for the γ-8 TARP subunit. Subsequent optimization efforts focused on substitutions at the C-3 and C-8 positions of the imidazo[1,2-a]pyrazine core.
A key finding in the SAR of this series is the importance of an oxindole (B195798) group at the C-3 position. This moiety was found to be crucial for potent γ-8 modulation and was held constant during the optimization of the C-8 position. At the C-8 position, various substituted cyclic amines were explored to enhance potency and improve pharmacokinetic properties. For instance, the introduction of a 4-fluoropiperidine (B2509456) group at C-8 resulted in a compound with picomolar potency. While morpholine and other cyclic amines also conferred high potency, the 4-fluoropiperidine substitution was particularly notable.
However, modifications at the C-8 position with these cyclic amines, while improving potency, sometimes led to challenges with microsomal stability and P-glycoprotein (Pgp)-mediated efflux. This led to the exploration of isosteric core replacements, such as the pyrazolopyrimidine scaffold, to address these liabilities while maintaining the key interactions with the target.
| Compound | C-3 Substituent | C-8 Substituent (NR2) | GluA1/γ-8 pIC50 |
|---|---|---|---|
| 11 | Oxindole | Morpholine | Potent |
| 14 | Oxindole | 4-Fluoropiperidine | 10.0 (IC50 = 100 pM) |
SAR for CBP/EP300 Bromodomain Inhibitors
SAR for ENPP1 Inhibitors
Imidazo[1,2-a]pyrazine derivatives have emerged as potent inhibitors of ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), an enzyme that negatively regulates the cGAS-STING pathway, a key component of the innate immune system. Inhibition of ENPP1 can enhance the anti-tumor immune response.
Structure-activity relationship studies have led to the identification of highly potent and selective ENPP1 inhibitors based on the imidazo[1,2-a]pyrazine scaffold. A notable example is a compound referred to as derivative 7 in a recent study, which demonstrated an IC50 value in the low nanomolar range (5.70 or 9.68 nM) against ENPP1. This compound also exhibited excellent selectivity over other ENPP family members, such as ENPP2 and ENPP3.
The development of these potent inhibitors involved the optimization of substituents on the imidazo[1,2-a]pyrazine core. The SAR studies highlighted the importance of specific substitutions that contribute to the high affinity and selectivity for ENPP1. These optimized compounds have been shown to enhance the mRNA expression of downstream targets of the STING pathway, such as IFNB1, CXCL10, and IL6, in the presence of cGAMP.
| Compound | ENPP1 IC50 (nM) | Selectivity |
|---|---|---|
| Derivative 7 | 5.70 / 9.68 | Weak inhibition against ENPP2 and ENPP3 |
SAR for VirB11 ATPase Inhibitors
A series of 8-amino imidazo[1,2-a]pyrazine derivatives have been developed as inhibitors of the VirB11 ATPase HP0525, a crucial component of the type IV secretion system in bacteria like Helicobacter pylori. The inhibition of this enzyme presents a potential strategy for developing novel antibacterial agents.
The SAR of these inhibitors has been explored by synthesizing both 2- and 3-aryl substituted regioisomers. This allowed for a systematic investigation of the impact of the aryl substituent's position on the inhibitory activity. Initial virtual screening identified the imidazo[1,2-a]pyrazine scaffold as a potential ATP mimic.
In vitro screening of a library of these compounds identified a lead compound with an IC50 of 7 µM, which was shown to be a competitive inhibitor of ATP. The SAR exploration involved modifications at various positions of the imidazo[1,2-a]pyrazine core. Key areas of investigation included:
Position 8: The nature of the amino substituent at this position was found to be critical for activity.
Positions 2 and 3: The placement and nature of aryl groups at these positions significantly influenced the inhibitory potency.
While the initial lead compound showed promising activity, further optimization to improve potency did not yield major breakthroughs, though it did identify additional potential lead compounds. The established SAR trends provide a foundation for the design of future novel inhibitors targeting the VirB11 ATPase.
| Compound | Target | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Lead Compound 14 | VirB11 ATPase HP0525 | 7 | Competitive inhibitor of ATP |
Computational Chemistry and Molecular Modeling in Imidazo 1,2 a Pyrazine Research
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 8-Chloro-2-isopropylimidazo[1,2-a]pyrazine and its analogs, docking studies are crucial for understanding how these ligands interact with their biological targets at the molecular level.
Researchers have employed molecular docking to elucidate the binding modes of imidazo[1,2-a]pyrazine (B1224502) derivatives with various protein targets. For instance, in the development of anticancer agents, docking simulations have shown that these compounds can fit into the binding sites of key enzymes like PI3Kα and tubulin. nih.govnih.gov A study on 8-morpholinoimidazo[1,2-a]pyrazine (B8338187) derivatives identified key interactions within the PI3Kα active site, where the imidazopyrazine scaffold was tightly packed into a channel formed by amino acid residues. nih.gov Similarly, docking of a potent derivative, TB-25, revealed that it fits well into the colchicine (B1669291) binding site of tubulin, explaining its mechanism of action as a tubulin polymerization inhibitor. nih.gov
The analysis of ligand-protein interactions derived from docking studies provides a detailed picture of the binding forces. These interactions typically include:
Hydrogen Bonds: Crucial for specificity and affinity, formed between hydrogen bond donors and acceptors on both the ligand and the protein.
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and the protein, contributing significantly to the binding energy.
π-π Stacking: Aromatic rings in the ligand and protein residues can stack on top of each other, providing additional stability.
For example, docking studies of pyrazine-linked 2-aminobenzamides as histone deacetylase (HDAC) inhibitors showed that the 2-aminobenzamide (B116534) moiety acts as a zinc-binding group, a critical interaction for inhibitory activity. mdpi.com
Table 1: Examples of Molecular Docking Studies on Imidazo[1,2-a]pyrazine Derivatives
| Compound Class | Protein Target | Key Findings |
|---|---|---|
| 8-morpholinoimidazo[1,2-a]pyrazines | PI3Kα | Imidazopyrazine scaffold fits into a channel of amino acid residues. nih.gov |
| Imidazo[1,2-a]pyrazine derivatives | Tubulin | Compound TB-25 fits into the colchicine binding site. nih.gov |
| Pyrazine-linked 2-aminobenzamides | HDAC1, HDAC2, HDAC3 | 2-aminobenzamide moiety acts as a zinc-binding group. mdpi.com |
| Imidazo[1,2-a]pyrazine derivatives | Checkpoint kinase-1 | CoMSIA model identified key electrostatic and hydrophobic fields for inhibitor selection. researchgate.net |
In Silico Screening and Virtual High-Throughput Screening (vHTS) for Lead Discovery
In silico screening, particularly virtual high-throughput screening (vHTS), has become a cornerstone in modern drug discovery for identifying promising lead compounds from large chemical libraries. dndi.org This approach is significantly faster and more cost-effective than traditional high-throughput screening (HTS).
For the imidazo[1,2-a]pyrazine scaffold, vHTS has been instrumental in exploring vast chemical spaces to find novel derivatives with desired biological activities. A notable example is the use of a pre-competitive virtual screening model to explore an imidazo[1,2-a]pyridine (B132010) hit for visceral leishmaniasis. dndi.orgnih.govresearchgate.net By probing proprietary pharmaceutical company libraries, researchers were able to rapidly expand the hit chemotype, leading to improved antiparasitic activity and selectivity. nih.govresearchgate.net This collaborative in silico approach helped to quickly generate structure-activity relationship (SAR) data and identify promising avenues for optimization. nih.gov
The process of vHTS for imidazo[1,2-a]pyrazine derivatives typically involves several stages:
Library Preparation: Large databases of chemical compounds are prepared and filtered based on drug-like properties (e.g., Lipinski's rule of five) to remove undesirable molecules.
Target-Based Screening: If the biological target is known, molecular docking is used to screen the library against the protein's binding site. Compounds are ranked based on their predicted binding affinity.
Ligand-Based Screening: When the target structure is unknown, screening can be based on the similarity of library compounds to a known active molecule, such as a hit from a previous screen. researchgate.net
Hit Selection and Validation: The top-ranking virtual hits are then selected for acquisition or synthesis and subsequent experimental validation to confirm their biological activity.
This methodology has proven effective in identifying novel imidazo[1,2-a]pyrazine-based compounds for various therapeutic areas, including infectious diseases and oncology. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR studies are invaluable for understanding which molecular properties are key to a compound's potency and for predicting the activity of newly designed analogs.
Several QSAR studies have been conducted on imidazo[1,2-a]pyrazine and related imidazo[1,2-a]pyridine derivatives to guide their optimization. nih.govnih.gov These studies typically involve calculating a set of molecular descriptors for each compound in a series. These descriptors can be categorized as:
Electronic: (e.g., dipole moment, ionization potential)
Steric: (e.g., molecular volume, surface area)
Hydrophobic: (e.g., logP, molar refractivity)
Topological: (e.g., connectivity indices)
A QSAR model is then built using statistical methods, such as multiple linear regression, to correlate these descriptors with the observed biological activity (e.g., IC50 values). dergipark.org.tr
For instance, a QSAR study on imidazo[1,2-a]pyrazine derivatives' cytotoxicity against various cancer cell lines revealed that molecular volume, ionization potential, molecular softness, dipole moment, molar refractivity, and a hydrophobic parameter were important factors influencing their activity. dergipark.org.tr Another study on imidazo[1,2-a]pyridine derivatives as acid pump antagonists showed a significant correlation between activity and Global Topological Charge Indices (GTCI) and the hydrophobic constant of certain substituents. nih.gov This indicated that charge transfer within the molecule and the hydrophobic properties of substituents are critical for their inhibitory mechanism. nih.gov
The insights gained from QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates. nih.gov
Advanced Quantum Chemical Calculations (e.g., Natural Bond Orbital Analysis)
Advanced quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. nih.gov These methods can be used to calculate various molecular properties, including orbital energies (HOMO and LUMO), electrostatic potential, and charge distributions.
DFT calculations have been employed to investigate the regioselective functionalization of the imidazo[1,2-a]pyrazine scaffold. nih.govrsc.org By calculating pKa values and N-basicities, researchers can predict the most likely sites for chemical reactions, guiding synthetic strategies. rsc.org
Natural Bond Orbital (NBO) analysis is a specific quantum chemical technique that provides a detailed picture of the bonding and electronic structure of a molecule. NBO analysis can be used to:
Identify and quantify the strength of intramolecular interactions, such as hydrogen bonds and hyperconjugation.
Determine the hybridization of atomic orbitals and the nature of chemical bonds.
Analyze charge transfer between different parts of a molecule.
While specific NBO analyses for this compound are not extensively reported in the literature, studies on the broader imidazo[1,2-a]pyrazine class have utilized quantum chemical methods to understand their stability and reactivity. nih.govrsc.org For example, the strength of hydrogen bonding interactions in different conformations of substituted imidazo-[1,2-a]pyrazines has been studied using these methods. nih.govrsc.org
Table 2: Applications of Quantum Chemical Calculations in Imidazo[1,2-a]pyrazine Research
| Method | Application | Insights Gained |
|---|---|---|
| DFT | Regioselective Functionalization | Prediction of reaction sites based on calculated pKa and N-basicity. rsc.org |
| DFT | Conformational Analysis | Determination of stable rotameric forms and their relative populations. nih.govrsc.org |
| TD-DFT | Spectroscopic Properties | Calculation of absorption spectra to correlate with experimental data. nih.govrsc.org |
| QTAIM | Hydrogen Bonding | Study of the strength of intramolecular hydrogen bonding interactions. nih.govrsc.org |
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional conformation of a molecule is critical for its interaction with biological targets. Conformational analysis aims to identify the stable, low-energy conformations that a molecule is likely to adopt. For flexible molecules, this is a crucial step in understanding their biological activity.
For substituted imidazo-[1,2-a]pyrazines, a combination of experimental techniques (like NMR) and theoretical approaches (like DFT) has been used to investigate their rotameric conformations. nih.govrsc.org By performing a potential energy surface (PES) scan, researchers can identify the most stable conformations, which are often stabilized by intramolecular hydrogen bonds. nih.govrsc.org Understanding the preferred conformation is essential for accurate molecular docking and for designing molecules with the optimal shape to fit into a protein's binding site.
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems over time. An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion. In the context of this compound and its analogs, MD simulations are used to:
Assess the stability of ligand-protein complexes predicted by molecular docking.
Observe conformational changes in both the ligand and the protein upon binding.
Calculate the binding free energy, which provides a more accurate prediction of binding affinity than docking scores alone.
For example, MD simulations have been performed to rationalize the in vitro data for pyrazine-linked HDAC inhibitors and to deduce a complete structure-activity relationship analysis. mdpi.com By observing the behavior of the ligand in the binding pocket over time, researchers can gain a more realistic understanding of the key interactions that contribute to its biological activity.
Future Directions and Research Gaps for 8 Chloro 2 Isopropylimidazo 1,2 a Pyrazine
Targeted Synthesis and Exploration of Novel Derivatizations of the 8-Chloro-2-isopropylimidazo[1,2-a]pyrazine Core
The existing this compound structure offers multiple avenues for synthetic modification to explore structure-activity relationships (SAR) and develop novel analogues with enhanced potency and selectivity. The 8-chloro group serves as a key handle for introducing diverse functionalities through reactions like selective displacement. nih.gov Similarly, modifications at other positions of the imidazopyrazine core can be explored.
Future synthetic strategies should focus on:
Substitution at the C8-position: The chlorine atom at the 8-position can be substituted with various nucleophiles, such as amines, alcohols, and thiols, to generate a library of new derivatives. For instance, the synthesis of 8-morpholinoimidazo[1,2-a]pyrazine (B8338187) derivatives has been reported as a successful strategy for developing PI3Kα kinase inhibitors. nih.govnih.gov
Modification of the C2-isopropyl group: The isopropyl group at the C2-position can be replaced with other alkyl or aryl groups to investigate the impact of steric and electronic properties on biological activity.
Functionalization at the C3-position: Regioselective bromination at the C3-position using reagents like N-Bromosuccinimide (NBS) can provide an intermediate for further coupling reactions, such as Suzuki couplings, allowing the introduction of various aryl or heteroaryl moieties. nih.govtsijournals.com
"Scaffold Hopping" and Ring Fusion: Employing a scaffold hopping strategy could lead to the discovery of novel core backbones, as has been done with the related imidazo[1,2-a]pyridine (B132010) scaffold to develop covalent inhibitors. rsc.org Fusing other rings to the core structure could also yield compounds with novel pharmacological profiles. nih.gov
| Position | Potential Modification Strategy | Rationale / Potential Outcome | Example Precedent |
|---|---|---|---|
| C8-Chloro | Nucleophilic substitution (e.g., with morpholine (B109124), piperazine) | Introduce diversity, modulate solubility and target engagement | Synthesis of 8-morpholino and 8-(1-piperazinyl) derivatives. nih.govnih.gov |
| C2-Isopropyl | Vary alkyl or introduce aryl groups | Explore steric and electronic effects on potency and selectivity | General SAR studies on imidazo[1,2-a]pyrazine (B1224502) and pyridine (B92270) derivatives. researchgate.net |
| C3 | Halogenation followed by cross-coupling (e.g., Suzuki) | Introduce complex substituents to explore new binding interactions | Synthesis of 3-bromo-2,8-disubstituted-imidazo[1,2-a]pyrazine derivatives. tsijournals.com |
| Core Scaffold | Ring fusion or scaffold hopping | Develop novel heterocyclic systems with unique biological properties | Structural optimization of imidazo[1,2-a]pyrazine derivatives as tubulin inhibitors. nih.gov |
Elucidation of Underexplored Mechanisms of Action for Imidazo[1,2-a]pyrazine Derivatives
Derivatives of the imidazo[1,2-a]pyrazine ring system have demonstrated a wide array of pharmacological activities, including the inhibition of kinases, phosphodiesterases, and tubulin polymerization. tsijournals.comnih.govnih.gov However, for many derivatives, including this compound, the precise molecular targets and mechanisms of action remain to be fully elucidated. A significant research gap exists in understanding how structural modifications influence the target profile.
Future research should aim to:
Conduct Broad Kinase Profiling: Given that many heterocyclic compounds act as kinase inhibitors, screening this compound and its novel derivatives against a large panel of kinases is a critical step. rsc.orgacs.org This can identify both primary targets and potential off-target effects, which is crucial for assessing selectivity.
Perform Target Deconvolution Studies: For compounds that show promising phenotypic effects (e.g., anti-proliferative activity), unbiased chemical proteomics and other target identification methods can reveal their direct binding partners within the cell.
Investigate Novel Signaling Pathways: Recent studies have shown that imidazo[1,2-a]pyrazine derivatives can act as potent inhibitors of novel targets like ectonucleotide pyrophosphatase phosphodiesterase 1 (ENPP1), which is a negative regulator of the cGAS-STING immune signaling pathway. nih.gov Exploring such underexplored mechanisms could open up new therapeutic applications in immuno-oncology.
Clarify Phosphodiesterase (PDE) Isoenzyme Selectivity: While some imidazo[1,2-a]pyrazine derivatives are known to inhibit PDE, their selectivity for specific isoenzymes (e.g., Type III or IV) is often not well-characterized. nih.gov Detailed enzymatic assays are needed to clarify these profiles.
| Target Class / Pathway | Known Activity in Imidazo[1,2-a]pyrazine Class | Future Research Direction |
|---|---|---|
| Protein Kinases | PI3Kα, EphB4, Aurora kinase A. nih.govtsijournals.comnih.gov | Systematic kinome screening to determine selectivity profile. |
| Phosphodiesterases (PDEs) | Inhibition of cAMP-PDE and cGMP-PDE. nih.gov | Elucidation of selectivity against specific PDE isoenzymes. |
| Cytoskeletal Proteins | Inhibition of tubulin polymerization at the colchicine (B1669291) binding site. nih.gov | Investigate effects on microtubule dynamics and downstream cellular events. |
| Immune Signaling | Inhibition of ENPP1 in the cGAS-STING pathway. nih.gov | Explore potential as immunomodulatory agents for cancer immunotherapy. |
| Adrenergic Receptors | High affinity for the α2 adrenergic receptor. nih.gov | Characterize activity at other receptor subtypes and downstream signaling. |
Development of Advanced Preclinical Models for Efficacy and Selectivity Assessment
The successful translation of a promising compound from the laboratory to the clinic depends heavily on the quality and predictive power of the preclinical models used. youtube.com Over-reliance on traditional 2D cell cultures can be misleading, as they fail to capture the complexity of the tumor microenvironment and inter-patient heterogeneity.
To gain a more accurate understanding of the therapeutic potential of this compound derivatives, future studies must incorporate more advanced and physiologically relevant models:
Three-Dimensional (3D) Culture Systems: Moving from 2D monolayers to 3D models like tumor spheroids and patient-derived organoids can provide better insights into drug penetration, cellular interactions, and treatment resistance.
Patient-Derived Xenografts (PDXs): PDX models, where patient tumor tissue is directly implanted into immunodeficient mice, maintain the genomic and histological characteristics of the original tumor and are considered more predictive of clinical outcomes than cell line-derived xenografts.
Syngeneic and Humanized Mouse Models: To evaluate the immunomodulatory effects of compounds targeting pathways like STING, it is essential to use models with a competent immune system. Syngeneic mouse models (implanting mouse tumors into immunocompetent mice of the same strain) or humanized mice (engrafted with human immune cells) are necessary for this purpose.
In Vivo Target Engagement Assays: Efficacy studies should be complemented with pharmacodynamic assays that confirm the compound is reaching its target in the tumor tissue at active concentrations and modulating its activity. nih.gov
| Model Type | Key Advantages | Application for Imidazo[1,2-a]pyrazine Research |
|---|---|---|
| 2D Cell Lines | High-throughput, low cost, reproducible. | Initial screening for cytotoxicity and basic mechanism of action. nih.gov |
| 3D Spheroids/Organoids | Better mimic of tumor architecture, cell-cell interactions, and drug penetration gradients. | Assessing efficacy in a more physiologically relevant context. |
| Patient-Derived Xenografts (PDXs) | Preserve heterogeneity and architecture of the original human tumor. | Evaluating efficacy across a diverse range of patient-derived tumor types. |
| Syngeneic Mouse Models | Intact and functional immune system. | Testing immunomodulatory effects and combination with immunotherapies. nih.gov |
| Humanized Mouse Models | Allows study of interactions with a human immune system. | Evaluating response in a context that more closely resembles human immunity. |
Strategies for Enhancing Reproducibility in Preclinical Research on Imidazo[1,2-a]pyrazine Compounds
The issue of poor reproducibility in preclinical research is a significant barrier to effective drug development, leading to wasted resources and failed clinical trials. culturecollections.org.uk Ensuring that the data generated for novel compounds like this compound derivatives are robust and reliable is paramount.
Adopting a culture of transparency and rigor is essential. nih.gov Key strategies include:
Thorough Compound Characterization: All batches of a synthesized compound should be rigorously characterized to confirm identity, purity, and stability. This information should be reported in all publications.
Detailed and Transparent Reporting: Experimental protocols, including all reagents, cell line authentication data, and specific assay conditions, should be described in sufficient detail to allow for independent replication. nih.gov
Pre-specification of Study Plans: To avoid bias and selective reporting, the study design, primary endpoints, and data analysis plan should be specified before the start of an experiment. nih.gov
Blinding and Randomization: Whenever feasible, experiments should be conducted in a blinded manner, and experimental units (e.g., animals) should be randomized to treatment groups to minimize systematic bias. culturecollections.org.ukbrokenscience.org
Data Sharing and Open Science: Publishing raw data in open repositories increases transparency and allows for independent analysis and verification of the reported findings. nih.gov
| Area of Focus | Strategy for Improvement | Impact on Research Quality |
|---|---|---|
| Compound Management | Confirm identity, purity (>95%), and stability for each batch. | Ensures that observed biological effects are due to the compound of interest. |
| Study Design | Pre-specify analysis plans; use randomization and blinding. nih.gov | Reduces conscious and unconscious researcher bias. brokenscience.org |
| Biological Reagents | Authenticate cell lines (e.g., by STR profiling); validate antibodies. | Prevents erroneous conclusions based on misidentified or contaminated cell lines. nih.gov |
| Data Analysis & Reporting | Report all data, including negative results; provide detailed methods. brokenscience.org | Increases transparency and allows for accurate meta-analysis. nih.gov |
| Scientific Culture | Promote data sharing and independent replication studies. | Strengthens the overall credibility and efficiency of the research enterprise. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
